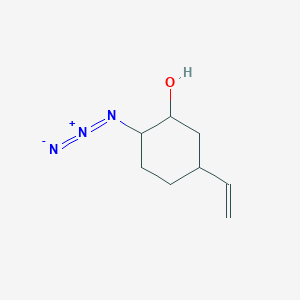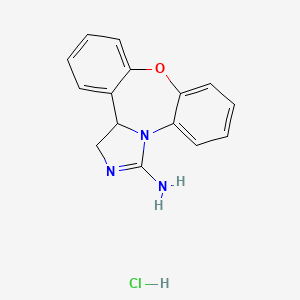![molecular formula C12H8N4O2 B14422343 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 86969-29-1](/img/no-structure.png)
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a nitroso group attached to the pyrazolo ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then reacted with formamide to yield 2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one. The final step involves the nitrosation of the compound using nitrous acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Nitro-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Reduction: 3-Amino-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular signaling pathways, ultimately leading to cell death in cancer cells. The compound’s ability to inhibit receptor tyrosine kinases, such as FLT3, is particularly noteworthy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-phenylpyrazolo[1,5-a]pyrimidine
- 3,5-Diamino-4-phenylpyrazole
- 2-Phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Uniqueness
3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that lack the nitroso functionality .
Propriétés
| 86969-29-1 | |
Formule moléculaire |
C12H8N4O2 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
3-nitroso-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H8N4O2/c17-9-6-7-13-12-11(15-18)10(14-16(9)12)8-4-2-1-3-5-8/h1-7,14H |
Clé InChI |
NMGHSTDQIGIUKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=NC=CC(=O)N3N2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)



